molecular formula C16H13ClFN5O2 B2688934 3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919031-47-3

3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2688934
CAS RN: 919031-47-3
M. Wt: 361.76
InChI Key: IULDPDMEINCQDX-UHFFFAOYSA-N
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Description

The compound “3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a chemical compound . Unfortunately, there is limited information available about this specific compound.


Synthesis Analysis

The synthesis of similar compounds involves the use of 2-chloro-6-fluorobenzyl chloride as an alkylating reagent . It has been used in the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole . It has also been used in the preparation of 2-chloro-6-fluorobenzylamine, required for the synthesis of 9-substituted adenine .

Scientific Research Applications

Dual-Target Directed Ligands

3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been explored for its dual-target directed ligands combining A2A adenosine receptor antagonistic activity with blockade of monoamine oxidase B (MAO-B). This chemical framework aims at developing compounds with potential for symptomatic relief as well as disease-modifying effects for neurodegenerative diseases, particularly Parkinson's disease. A systematic modification of the tricyclic structures based on a xanthine core by enlargement of the third heterocyclic ring or attachment of various substituted benzyl moieties resulted in potent dual-acting ligands displaying high selectivity versus related targets. Some compounds were identified as potent and selective MAO-B inhibitors, contributing to the understanding of structure-activity relationships complemented by molecular docking studies (Załuski et al., 2019).

Metabolic Profile in Drug Discovery

The compound's genotoxic and mutagenic effects have been investigated, highlighting the importance of toxicity assessment in drug discovery and development. This study, conducted on Swiss mice, provides insights into the genotoxicity and DNA repair ability of the compound, indicating its safety profile at lower doses. Such studies are crucial for understanding the potential risks and therapeutic window of new drugs (Neto et al., 2016).

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN5O2/c1-8-6-22-12-13(20-15(22)19-8)21(2)16(25)23(14(12)24)7-9-10(17)4-3-5-11(9)18/h3-6H,7H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULDPDMEINCQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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